N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
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Description
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C15H13N3O5 and its molecular weight is 315.285. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A novel approach to synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides efficiently (Mamedov et al., 2016).
Ligand Efficacy in Catalytic Reactions
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method enables the coupling of a broad range of (hetero)aryl bromides with various amines and achieves high selectivity in direct monoarylation of piperazine, providing important pharmaceutical building blocks (Bhunia et al., 2017).
Drug Design and Pharmaceutical Applications
In the field of drug design, oxalamide structures have been explored for their potential in various therapeutic areas. For example, the synthesis and evaluation of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists have been conducted, aiming at the development of anti-obesity drugs. These studies involved modifying the oxalamide structure to improve affinity for the Y1 receptor, demonstrating the versatility of oxalamide derivatives in medicinal chemistry (Zarrinmayeh et al., 1998).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-9-7-13(18-23-9)17-15(20)14(19)16-8-10-4-5-12(22-10)11-3-2-6-21-11/h2-7H,8H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVAVFRKWBGCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.